2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Description

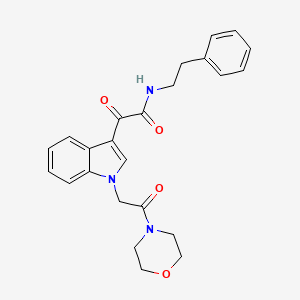

This compound features a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group. The indole nitrogen is modified with a 2-morpholino-2-oxoethyl moiety, while the acetamide is N-substituted with a phenethyl group.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c28-22(26-12-14-31-15-13-26)17-27-16-20(19-8-4-5-9-21(19)27)23(29)24(30)25-11-10-18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMMGJMEMPCZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) pathway . TLR4 plays a crucial role in innate immunity, allowing the host to recognize pathogens invading the body .

Mode of Action

The compound is believed to inhibit the TLR4 pathway . .

Biochemical Pathways

The TLR4 pathway is the main biochemical pathway affected by this compound

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a complex organic molecule belonging to the class of indole derivatives. Its unique structure, which includes an indole core, a morpholino group, and an acetamide moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 428.5 g/mol. The compound's structure is characterized by the following components:

| Component | Description |

|---|---|

| Indole Core | A bicyclic structure known for various biological activities. |

| Morpholino Group | Enhances solubility and may influence receptor binding. |

| Acetamide Moiety | Contributes to the overall stability and reactivity of the compound. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. Preliminary studies indicate that this compound may exhibit:

- Anti-inflammatory Properties : By modulating inflammatory pathways, it could inhibit the production of pro-inflammatory cytokines.

- Anticancer Effects : The compound may induce apoptosis in cancer cells and inhibit cell proliferation by interfering with key signaling pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of similar indole derivatives. For instance, compounds with indole structures have demonstrated effective antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. In one study, a related compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating significant potency in inhibiting breast cancer cell growth .

Anti-inflammatory Activity

In vitro studies suggest that this compound may reduce inflammation markers in cultured cells. The exact pathways involved remain to be fully elucidated but could involve inhibition of NF-kB signaling or modulation of COX enzymes.

Case Studies

Several case studies have explored the biological activity of indole derivatives similar to this compound:

- Study on Apoptosis Induction : A related indole derivative was shown to induce apoptosis in a dose-dependent manner in cancer cell lines by activating caspase pathways .

- Inflammation Modulation : Another study demonstrated that indole-based compounds could significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing their anti-inflammatory potential .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Formation of Indole Core : Utilizing Fischer indole synthesis from phenylhydrazine.

- Introduction of Morpholino Group : Achieved through nucleophilic substitution reactions.

- Acetamide Formation : Reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Optimizing reaction conditions such as temperature and pressure can significantly enhance yield and purity during industrial production.

Scientific Research Applications

Pharmacological Properties

The compound is primarily studied for its antitumor and anti-inflammatory properties. Indole derivatives, such as this one, are known to interact with various biological targets, making them candidates for drug development. Here are some key pharmacological applications:

- Cancer Therapy : Research indicates that compounds with similar structures can induce apoptosis and inhibit the proliferation of cancer cells, particularly in solid tumors like colon and lung cancers. The mechanisms may involve modulation of signaling pathways associated with cell growth and survival.

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through various mechanisms, potentially offering therapeutic avenues for diseases characterized by chronic inflammatory responses.

Biological Activities

Research on this compound and its analogs has highlighted several biological activities:

| Activity | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cells; targets solid tumors like colon and lung cancers. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially useful in treating chronic inflammatory diseases. |

| Antioxidant | Exhibits properties that may protect against oxidative stress in cells. |

| Anticonvulsant | Some derivatives show promise in managing seizure disorders due to their neuroprotective effects. |

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

- Antitumor Activity : A study demonstrated that an indole derivative exhibited significant tumor growth inhibition in xenograft models, suggesting a promising avenue for cancer therapy.

- Inflammation Models : In animal models of inflammation, compounds related to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide showed reduced markers of inflammation, indicating potential for therapeutic use in inflammatory diseases.

- Neuroprotective Effects : Research has indicated that certain indole derivatives can protect neuronal cells from damage induced by oxidative stress, highlighting their potential in neurodegenerative disease contexts.

Comparison with Similar Compounds

Structural Variations and Key Functional Groups

The following table highlights structural differences and similarities among the target compound and analogues:

Pharmacological and Physicochemical Properties

- Morpholino Group Impact: The target compound’s 2-morpholino-2-oxoethyl group likely improves aqueous solubility compared to unsubstituted analogues (e.g., ) or methyl-substituted derivatives (e.g., ). Morpholine’s polarity may enhance blood-brain barrier penetration relative to adamantane derivatives , which are highly lipophilic.

- Phenethyl vs.

- Adamantane Derivatives : Compounds with adamantane () exhibit increased molecular rigidity and bulkiness, which may reduce metabolic clearance but limit solubility.

Preparation Methods

Step 1: Synthesis of 1-(2-Morpholino-2-oxoethyl)-1H-indole

The 1-position alkylation of indole is achieved via nucleophilic substitution. Bromoacetyl morpholine serves as the electrophilic agent, reacting with indole in the presence of a base such as potassium carbonate.

Procedure :

- Indole (1.0 equiv) is dissolved in dry DMF under nitrogen.

- Bromoacetyl morpholine (1.2 equiv) and K₂CO₃ (2.0 equiv) are added sequentially.

- The reaction is stirred at 60°C for 12 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

Step 2: Introduction of the 2-Oxoacetamide Group at C3

The 3-position of indole is acylated using a two-step protocol:

- Friedel-Crafts acylation with oxalyl chloride to form 3-glyoxyloyl indole.

- Aminolysis with phenethylamine to yield the acetamide.

Procedure :

- 1-(2-Morpholino-2-oxoethyl)-1H-indole (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in dichloromethane at 0°C.

- After 2 hours, phenethylamine (1.5 equiv) is added, and the mixture is stirred for 6 hours at room temperature.

- The product is isolated via extraction and recrystallized from ethanol.

Key Data :

Step 3: Final Amide Bond Formation

The keto group at C3 is converted to the acetamide via nucleophilic substitution with phenethylamine.

Procedure :

- The glyoxyloyl intermediate (1.0 equiv) is dissolved in THF.

- Phenethylamine (1.2 equiv) and HATU (1.1 equiv) are added, followed by DIPEA (2.0 equiv).

- The reaction is stirred for 24 hours, purified via HPLC, and lyophilized.

Key Data :

- Yield: 60–68% (optimized for epoxyketone analogs).

- LC-MS (ESI+) : m/z 434.2 [M+H]⁺ (calculated: 434.19).

Analytical Characterization and Validation

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Bromoacetyl morpholine/K₂CO₃ | 78–85 | 95 |

| 2 | Oxalyl chloride/phenethylamine | 65–72 | 93 |

| 3 | HATU/DIPEA | 60–68 | 98 |

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core followed by sequential coupling of morpholine and phenethyl groups. Key steps include:

- Indole alkylation : Introducing the morpholino-2-oxoethyl group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Acetamide formation : Coupling the intermediate with phenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification methods like column chromatography or recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks, particularly distinguishing morpholine and indole resonances .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- FT-IR : Confirmation of carbonyl (C=O) and amide (N-H) functional groups .

Q. What in vitro assays are suitable for preliminary biological screening?

Common assays include:

- Cell viability assays (MTT/XTT) : To assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme inhibition studies : Testing against kinases or proteases using fluorogenic substrates, with IC calculations .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to evaluate pro-apoptotic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require strict moisture control .

- Catalyst tuning : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, with sodium ascorbate as a reducing agent .

- Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .

Q. What structural modifications enhance the compound’s bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Morpholine substitution : Replacing morpholine with piperidine or pyrrolidine alters solubility and target binding .

- Indole modifications : Halogenation (e.g., fluorine at C-5) improves metabolic stability and receptor affinity .

- Phenethyl group variation : Introducing electron-withdrawing groups (e.g., nitro) enhances interaction with hydrophobic enzyme pockets .

Q. How can contradictory results in biological assays be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce noise .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

- Pharmacokinetic factors : Assess compound stability in assay media (e.g., pH-dependent degradation) via LC-MS .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (GROMACS) simulate interactions with:

- Kinase domains : Docking into ATP-binding pockets of Aurora kinases, with binding energy scores (< -8 kcal/mol) indicating high affinity .

- Membrane receptors : Homology modeling of GPCRs (e.g., serotonin receptors) to identify critical hydrogen bonds with the morpholine oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.